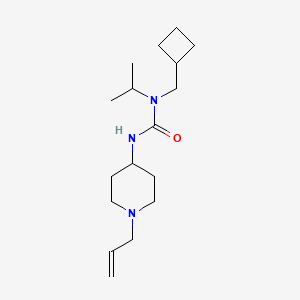![molecular formula C19H21N3OS B7679786 2-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7679786.png)
2-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is also known as BMEP, and it is a pyrido[1,2-a]pyrimidin-4-one derivative that contains a benzyl(methyl)amino group and a sulfanyl ethyl group.
Mechanism of Action
The mechanism of action of BMEP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. BMEP has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. BMEP has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. In addition, BMEP has been shown to inhibit the activity of the protein phosphatase PP2A, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects
BMEP has been shown to have various biochemical and physiological effects. BMEP has been shown to induce apoptosis, or programmed cell death, in cancer cells. BMEP has also been shown to inhibit cell proliferation and migration in cancer cells. In addition, BMEP has been shown to inhibit the replication of the hepatitis C virus. BMEP has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
BMEP has several advantages for lab experiments. BMEP is relatively easy to synthesize, and it is stable under normal laboratory conditions. BMEP is also soluble in various solvents, which makes it easy to work with in the laboratory. However, BMEP also has some limitations for lab experiments. BMEP is not very water-soluble, which may limit its use in some experiments. In addition, BMEP is not very selective in its inhibition of enzymes and proteins, which may make it difficult to study specific pathways or targets.
Future Directions
There are several future directions for the study of BMEP. One direction is the development of new derivatives of BMEP that have improved selectivity and potency. Another direction is the study of the mechanism of action of BMEP in more detail, which may lead to the identification of new targets for drug development. Additionally, the use of BMEP in combination with other drugs or therapies may be explored to improve its efficacy and reduce side effects. Finally, the use of BMEP in clinical trials for the treatment of cancer and other diseases may be investigated.
Synthesis Methods
The synthesis of BMEP is a multi-step process that involves the reaction of various reagents and catalysts. The first step involves the reaction of 2-chloropyrido[1,2-a]pyrimidin-4-one with sodium hydride in the presence of dimethyl sulfoxide (DMSO) to form the sodium salt of the pyrido[1,2-a]pyrimidin-4-one. The second step involves the reaction of the sodium salt with benzyl(methyl)amine in the presence of potassium carbonate to form the benzyl(methyl)amino derivative. The third step involves the reaction of the benzyl(methyl)amino derivative with 2-chloroethylsulfanylchloride in the presence of triethylamine to form the sulfanyl ethyl derivative. The final step involves the reaction of the sulfanyl ethyl derivative with sodium methoxide in the presence of methanol to form BMEP.
Scientific Research Applications
BMEP has potential applications in various fields of scientific research. One of the significant applications of BMEP is in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. BMEP has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. BMEP has also been shown to have antiviral activity against the hepatitis C virus. In addition, BMEP has potential applications in biochemistry, where it can be used to study the mechanism of action of various enzymes and proteins.
Properties
IUPAC Name |
2-[2-[benzyl(methyl)amino]ethylsulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-21(14-16-7-3-2-4-8-16)11-12-24-15-17-13-19(23)22-10-6-5-9-18(22)20-17/h2-10,13H,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQOBJLOKAJDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCSCC1=CC(=O)N2C=CC=CC2=N1)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
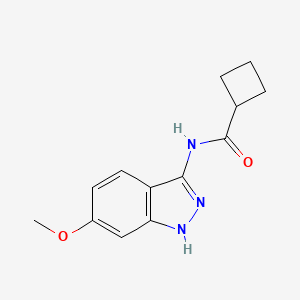
![4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine](/img/structure/B7679711.png)
![N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide](/img/structure/B7679718.png)
![5-[[3-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7679746.png)


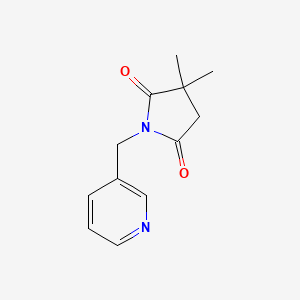
![3-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679761.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(thiophen-3-ylmethyl)urea](/img/structure/B7679763.png)

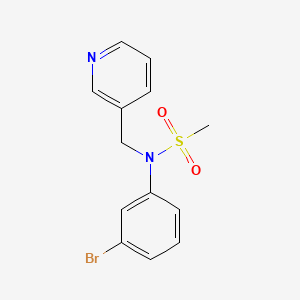
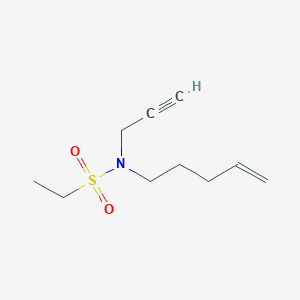
![6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7679776.png)
